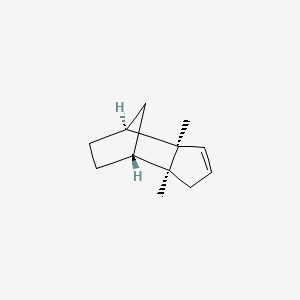

Albene

Description

See also: Petasites hybridus root (part of).

Structure

3D Structure

Properties

CAS No. |

38451-64-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene |

InChI |

InChI=1S/C12H18/c1-11-6-3-7-12(11,2)10-5-4-9(11)8-10/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+,11+,12-/m0/s1 |

InChI Key |

HKLBEHRJWPWLOB-QCNOEVLYSA-N |

Isomeric SMILES |

C[C@@]12CC=C[C@@]1([C@H]3CC[C@@H]2C3)C |

Canonical SMILES |

CC12CC=CC1(C3CCC2C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Albendazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Albendazole (B1665689) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and metabolic fate. This document provides a comprehensive overview of the core physicochemical characteristics of albendazole, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action and metabolic pathways.

Note on Nomenclature: The term "Albene" is not a standard chemical identifier. It is often a trade name for products containing Albendazole. This guide focuses on the well-characterized active pharmaceutical ingredient, Albendazole.

Core Physicochemical Data

The fundamental physicochemical properties of Albendazole are summarized below. These parameters are critical for formulation development, as they influence the drug's dissolution rate and bioavailability. Albendazole is classified as a Biopharmaceutical Classification System (BCS) Class II substance, characterized by low solubility and high permeability.[4][5][6]

| Property | Value |

| IUPAC Name | Methyl [6-(propylthio)-1H-benzoimidazol-2-yl]carbamate[7] |

| Molecular Formula | C₁₂H₁₅N₃O₂S[1][7][8] |

| Molecular Weight | 265.34 g/mol [1][7][8] |

| Appearance | White to faintly yellowish or light yellow crystalline powder; colorless crystals.[7][9][10][11] |

| Melting Point | 207-211 °C (with decomposition)[4][7][9][11] |

| Boiling Point | 382 °C[12] |

| Density | 1.3 g/cm³[13] |

| pKa | Amphoteric with two ionization steps. Reported values include 10.26 and 2.80[14], as well as 4.27 and 9.51.[7] |

| LogP (Octanol-Water) | 2.7 - 3.5[7][11][15] |

| Aqueous Solubility | Practically insoluble in water.[9][10] Solubility is pH-dependent, increasing in acidic conditions.[7] Reported values vary: 0.75 mg/L (at 209 °C)[16], 0.016 mg/mL (in pH 6.0 buffer).[7] |

| Solubility in Solvents | Freely soluble in anhydrous formic acid.[10][16] Very slightly soluble in methylene (B1212753) chloride and ether.[10][16] Practically insoluble in ethanol.[10][16] Soluble in dimethyl sulfoxide (B87167) (DMSO), strong acids, and strong bases.[12][17] |

Experimental Protocols

The determination of Albendazole's physicochemical properties requires precise and validated analytical methods. Below are detailed methodologies for key experimental procedures.

Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of Albendazole in various media.

-

Preparation: An excess amount of Albendazole powder is added to a fixed volume (e.g., 25 mL) of the desired solvent (e.g., water, 0.1 M HCl) in a sealed container.[18][19]

-

Dispersion: The sample is initially subjected to ultrasonication for approximately 5 minutes to ensure thorough wetting and dispersion of the solid particles.[18][19]

-

Equilibration: The resulting suspension is placed under constant magnetic stirring in a temperature-controlled environment (e.g., 25 ± 2 °C) for 24 hours to allow the system to reach equilibrium.[18][19]

-

Phase Separation: After equilibration, the suspension is centrifuged at 3000 rpm for 30 minutes to separate the undissolved solid from the saturated supernatant.[18][19]

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully withdrawn, diluted appropriately, and filtered through a 0.22 μm syringe filter.[18][19]

-

Quantification: The concentration of dissolved Albendazole in the filtrate is determined using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, typically at a wavelength of 308 nm.[18][19]

Thermal Analysis (Melting Point)

Differential Thermal Analysis (DTA) and standard melting point apparatus are used for thermal characterization.

-

DTA Protocol: A small, accurately weighed sample of Albendazole is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DTA curve records the temperature difference between the sample and an inert reference, revealing an endothermic event corresponding to the melting point.[4]

-

Capillary Method: A small amount of finely powdered Albendazole is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is slowly increased. The range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.[20]

Solid-State Characterization

Techniques such as X-ray Powder Diffraction (XRPD) and Scanning Electron Microscopy (SEM) are crucial for understanding the solid-state properties of Albendazole, including crystallinity and morphology.

-

X-ray Powder Diffraction (XRPD): The sample is exposed to monochromatic X-ray radiation. The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is recorded. The resulting pattern provides information on the crystalline or amorphous nature of the sample and can identify different polymorphic forms.[4]

-

Scanning Electron Microscopy (SEM): The sample is mounted on a stub and coated with a conductive material. A focused beam of electrons scans the surface of the sample, and the resulting signals are collected to form an image. SEM analysis reveals the surface topography, particle size, and crystal morphology, noting that Albendazole crystals often show a strong tendency to aggregate.[4]

Visualized Pathways and Workflows

The following diagrams, rendered using Graphviz, illustrate the mechanism of action, metabolic fate, and a typical experimental workflow for the analysis of Albendazole.

Mechanism of Action Pathway

Albendazole exerts its anthelmintic effect by disrupting the cellular functions of the parasite.[21] It selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules.[22][23] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular integrity and glucose uptake.[21][23] The disruption leads to a depletion of the parasite's glycogen (B147801) stores and a reduction in ATP production, ultimately causing immobilization and death.[5][22]

Metabolic Pathway

Upon oral administration, Albendazole is poorly absorbed but rapidly undergoes extensive first-pass metabolism in the liver.[24] It is oxidized primarily by cytochrome P450 enzymes and flavin-containing monooxygenases into its main active metabolite, Albendazole Sulfoxide (ABZSO).[25] ABZSO is responsible for the systemic anthelmintic activity. It is subsequently oxidized further to the inactive metabolite, Albendazole Sulfone (ABZSO₂).[26][27]

Experimental Workflow for Solubility Analysis

The workflow for determining Albendazole's solubility involves several distinct stages, from sample preparation to final quantification, ensuring accurate and reproducible results.

References

- 1. Albendazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. usp-pqm.org [usp-pqm.org]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. Albendazole | 54965-21-8 [chemicalbook.com]

- 10. drugs.com [drugs.com]

- 11. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tradeindia.com [tradeindia.com]

- 13. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 14. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Albendazole | SIELC Technologies [sielc.com]

- 16. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]

- 17. Albendazole [drugfuture.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. View of Assay and physicochemical characterization of the antiparasitic albendazole [revistas.usp.br]

- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 22. PathWhiz [pathbank.org]

- 23. Albendazole - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Isolating Albene from Petasites hybridus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction and analysis of Albene, a norsesquiterpene hydrocarbon, from the rhizomes of Petasites hybridus, commonly known as butterbur. While detailed protocols for the isolation of pure Albene are not extensively documented in publicly available literature, this document outlines the established procedures for obtaining and characterizing the essential oil fraction containing Albene. The information presented is intended to serve as a foundational resource for researchers and professionals in natural product chemistry and drug development.

Introduction to Albene and Petasites hybridus

Petasites hybridus has a long history in traditional medicine, with its extracts being used for their anti-inflammatory and antispasmodic properties.[1] The primary bioactive constituents are considered to be the eremophilane-type sesquiterpenes, petasin (B38403) and isopetasin.[1][2][3] The rhizomes of the plant also contain an essential oil rich in various sesquiterpenes and other volatile compounds.[4][5] Among these is Albene, a norsesquiterpene hydrocarbon.[4] Its parent sesquiterpene, petasitene, has also been identified in the essential oil.[4][5]

Physicochemical and Spectroscopic Data for Albene

A summary of the key physicochemical and spectroscopic data for Albene is presented in the tables below. This information is crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of Albene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [6][7] |

| Molecular Weight | 162.27 g/mol | [7] |

| CAS Registry Number | 38451-64-8 | [6] |

Table 2: Spectroscopic Data for Albene

| Spectroscopic Technique | Key Data Points | Source |

| GC-MS | Retention indices on non-polar columns (e.g., DB-5, HP-5MS) are reported. | [6] |

| IR Spectroscopy | Expected absorptions for alkenes: C-H stretch (~3000-3100 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹). | [8][9] |

| NMR Spectroscopy | 1D and 2D NMR techniques are used for structural elucidation of sesquiterpenes from P. hybridus. | [5] |

Experimental Protocols

The following sections detail the experimental procedures for the extraction and analysis of the essential oil from Petasites hybridus rhizomes, which is the primary source of Albene.

Plant Material and Essential Oil Extraction

A common method for obtaining the essential oil from Petasites hybridus is hydrodistillation.

Protocol: Hydrodistillation of Petasites hybridus Rhizomes

-

Plant Material Preparation: Fresh or dried rhizomes of Petasites hybridus are collected and cleaned to remove any soil and debris. The rhizomes are then typically chopped or ground to increase the surface area for efficient extraction.

-

Hydrodistillation: The prepared rhizome material is placed in a distillation flask with a sufficient volume of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility and density difference, the essential oil will typically form a separate layer on top of the water.

-

Separation and Drying: The essential oil layer is carefully separated from the aqueous layer using a separatory funnel. The collected oil is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, airtight container, protected from light and heat to prevent degradation.

Analytical Characterization

The chemical composition of the obtained essential oil is analyzed to identify and quantify its constituents, including Albene.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.

-

GC Separation: A small volume of the prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column. A programmed temperature gradient is typically used to achieve optimal separation.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting mass-to-charge ratios of the fragments are detected. The obtained mass spectra are then compared with spectral libraries (e.g., NIST) for compound identification.[6]

-

Quantification: The relative abundance of each component in the essential oil can be estimated based on the peak area in the gas chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of Albene from Petasites hybridus.

References

- 1. altmedrev.com [altmedrev.com]

- 2. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans [mdpi.com]

- 3. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene constituents in Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Albene [webbook.nist.gov]

- 7. Albene | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction

Sesquiterpenes are a diverse class of C15 terpenoids, biosynthesized from three isoprene (B109036) units, that exhibit a wide array of complex structures and significant biological activities. Their structural diversity, arising from various cyclization and rearrangement pathways of the farnesyl pyrophosphate precursor, has made them a fertile ground for natural product chemistry and drug discovery. This technical guide provides a comprehensive review of the norsesquiterpene albene, its structurally related sesquiterpenes, and the broader context of their synthesis, biological evaluation, and potential mechanisms of action. Particular focus is given to quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Albene: A Tricyclic Norsesquiterpene

(-)-Albene is a tricyclic norsesquiterpene hydrocarbon with the molecular formula C12H18.[1] Its systematic IUPAC name is (-)-(1S, 2S, 6S, 7R)-2,6-dimethyl-tricyclo[5.2.1.0(2,6)]dec-3-ene.[1]

1.1. Natural Occurrence

(-)-Albene has been identified as a constituent of the essential oil from the rhizomes of Petasites hybridus (butterbur), a plant that has been used in traditional medicine for various ailments. The essential oil of P. hybridus is a complex mixture containing numerous sesquiterpenes, with petasin (B38403) and isopetasin (B1239024) being the most studied for their biological activities.[2]

1.2. Chemical Structure

The structure of (-)-albene is a unique tricyclic system, which is a key feature for understanding its chemical properties and potential biological interactions.

1.3. Synthesis of (±)-Albene

While information on the specific biological activities of albene is limited, its unique tricyclic structure has made it a target for total synthesis. A successful total synthesis of the racemic form, (±)-albene, has been reported.[3]

Experimental Protocol: Total Synthesis of (±)-Albene[5]

A detailed experimental protocol for the total synthesis of (±)-albene would be presented here if the full text of the cited reference were available. The protocol would typically include a step-by-step procedure with reagents, reaction conditions (temperature, time, solvent), and methods for purification and characterization (e.g., NMR, mass spectrometry).

Related Sesquiterpenes

The study of sesquiterpenes structurally or biosynthetically related to albene provides valuable context for its potential properties.

2.1. Petasitene (B1207444): The Parent Sesquiterpene of Albene

Petasitene is a sesquiterpene hydrocarbon also found in Petasites hybridus and is considered the parent compound of albene. A partial synthesis of petasitene from natural (-)-albene has been described, confirming their structural relationship.

2.2. Sesquiterpenes from Petasites hybridus

The rhizomes of Petasites hybridus are rich in various sesquiterpenes, with petasin and isopetasin being the most prominent and well-studied for their biological effects.

-

Petasin and Isopetasin: These eremophilane-type sesquiterpenes are known for their anti-inflammatory and antispasmodic properties.[2] Their mechanism of action is believed to involve the inhibition of leukotriene synthesis.[2] Extracts of P. hybridus standardized for their petasin content are used in the prophylactic treatment of migraines.[2]

2.3. Zizaene-Type Sesquiterpenes: Structural Analogs

The tricyclic core of albene shares similarities with the zizaene skeleton found in a number of other sesquiterpenes.

-

Albaflavenone (B1261070): This sesquiterpene antibiotic, produced by Streptomyces coelicolor, possesses a zizaene skeleton.[4][5] It exhibits antibacterial activity. The biosynthesis of albaflavenone is a well-characterized pathway involving the cyclization of farnesyl diphosphate (B83284) to epi-isozizaene, followed by oxidation.[5]

-

Epi-isozizaene: This is the direct precursor to albaflavenone in its biosynthetic pathway.[5]

-

(+)-Zizaene: This sesquiterpene is a key precursor to khusimol, a major fragrance component of vetiver essential oil.[6][7]

Quantitative Data on Related Sesquiterpenes

The following tables summarize the available quantitative data for the biological activities of sesquiterpenes related to albene. Due to the lack of specific studies on albene, this data provides a proxy for the potential bioactivities of related structural classes.

Table 1: Anti-inflammatory Activity of Sesquiterpenes from Petasites hybridus

| Compound | Biological Activity | Assay System | Quantitative Data (IC50, etc.) | Reference |

| Petasin | Inhibition of leukotriene synthesis | In vitro | Data not available in abstract | [2] |

| Isopetasin | Anti-inflammatory | In vivo (Carrageenan-induced paw edema) | 3.9% concentration in essential oil | [8] |

Table 2: Antimicrobial and Cytotoxic Activity of Zizaene-Type and Other Tricyclic Sesquiterpenes

| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC, GI50, etc.) | Reference |

| Albaflavenone | Antibacterial | Bacillus subtilis | Activity reported, but no quantitative data in abstract | [4] |

| Zizaene Derivatives | Cytotoxic | Various cancer cell lines | GI50 values ranging from 1.97 to 3.46 µM | [9] |

| Shagene A | Anti-parasitic | Leishmania donovani | Active with no host cytotoxicity | [10] |

Experimental Protocols for Key Experiments

This section provides detailed methodologies for representative experiments cited in the literature on related sesquiterpenes.

4.1. Extraction of Sesquiterpenes from Petasites hybridus

This protocol is based on the general methods for extracting sesquiterpenes from plant materials.

-

Plant Material: Fresh or dried rhizomes of Petasites hybridus.

-

Extraction Solvent: Dichloromethane or methanol.

-

Procedure:

-

The plant material is ground to a fine powder.

-

The powdered material is macerated with the solvent at room temperature for 24-48 hours.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to further purification steps, such as column chromatography on silica (B1680970) gel, to isolate individual sesquiterpenes.

-

4.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide and Prostaglandin E2 Synthesis

This protocol is adapted from a study on a new sesquiterpene lactone.[11]

-

Cell Line: RAW 264.7 macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure:

-

RAW 264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS is added to the culture medium to induce an inflammatory response.

-

After 24 hours of incubation, the culture supernatant is collected.

-

Nitric oxide (NO) production is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting and RT-PCR, respectively.

-

Visualization of Pathways

5.1. Biosynthetic Pathway of Albaflavenone

The biosynthesis of albaflavenone from farnesyl pyrophosphate (FPP) is a well-elucidated pathway in Streptomyces coelicolor.

Caption: Biosynthesis of Albaflavenone from FPP.

5.2. General Signaling Pathway Modulated by Sesquiterpenes: NF-κB Inhibition

Many sesquiterpenes exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While not specifically demonstrated for albene, this represents a common mechanism for this class of compounds.

Caption: General mechanism of NF-κB inhibition by sesquiterpenes.

Conclusion

Albene is a structurally intriguing norsesquiterpene with a unique tricyclic framework. While direct biological data on albene is currently scarce, its presence in the medicinally relevant plant Petasites hybridus and its structural relationship to bioactive sesquiterpenes, such as those with a zizaene skeleton, suggest that it may possess noteworthy biological properties. The well-documented anti-inflammatory and antimicrobial activities of related sesquiterpenes highlight the potential of this chemical class in drug discovery. Further research is warranted to elucidate the synthesis, biological activity, and specific molecular targets of albene to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into albene and other novel tricyclic sesquiterpenes.

References

- 1. Albene | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4602107A - Process for producing trycyclo[5.2.1.02,6 ]decane-2-carboxylic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the sesquiterpene antibiotic albaflavenone in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Consequences of conformational preorganization in sesquiterpene biosynthesis: theoretical studies on the formation of the bisabolene, curcumene, acoradiene, zizaene, cedrene, duprezianene, and sesquithuriferol sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Sesquiterpenoids in Plants: A Case Study of Amorpha-4,11-diene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific biosynthetic pathway for Albene (C12H18), a sesquiterpenoid found in Petasites hybridus, has not been elucidated.[1] Therefore, this guide will provide a comprehensive overview of a well-characterized sesquiterpenoid biosynthetic pathway, that of amorpha-4,11-diene, the precursor to the antimalarial drug artemisinin (B1665778), as a representative model. The principles and methodologies described herein are broadly applicable to the study of other sesquiterpenoid biosynthesis pathways.

Introduction to Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from three isoprene (B109036) units. They play crucial roles in plant defense, signaling, and interactions with the environment. The biosynthesis of all sesquiterpenoids originates from the precursor molecule farnesyl pyrophosphate (FPP). The vast structural diversity of sesquiterpenoids is generated by a class of enzymes known as sesquiterpene synthases (SQS), which catalyze the cyclization of the linear FPP molecule into various cyclic and acyclic hydrocarbon backbones.

This guide focuses on the biosynthesis of amorpha-4,11-diene in Artemisia annua, a pathway of significant interest due to its role in the production of artemisinin.

The Amorpha-4,11-diene Biosynthetic Pathway

The formation of amorpha-4,11-diene is the first committed step in the biosynthesis of artemisinin.[2][3] This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS), which converts farnesyl pyrophosphate (FPP) into amorpha-4,11-diene.[2][3]

The overall pathway can be visualized as follows:

Key Enzyme: Amorpha-4,11-diene Synthase (ADS)

Amorpha-4,11-diene synthase (ADS) is a sesquiterpene synthase that catalyzes the cyclization of FPP to form amorpha-4,11-diene. It is a key regulatory point in the artemisinin biosynthetic pathway.[4]

The catalytic efficiency of ADS has been a major target for protein engineering to improve the production of artemisinin precursors. The following table summarizes the kinetic parameters of wild-type ADS and several engineered variants.

| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Fold Increase in kcat/Km (vs. WT) | Reference |

| Wild-Type (WT) | 0.034 ± 0.002 | 0.53 ± 0.08 | 0.064 | 1.0 | [5] |

| H448A | 0.119 ± 0.007 | 0.52 ± 0.09 | 0.229 | ~3.6 | [5] |

| T399S/H448A | 0.170 ± 0.010 | 0.65 ± 0.11 | 0.262 | ~4.1 | [5] |

| T447S | 0.334 | N/A | N/A | ~1.8 (in kcat) | [5] |

| T399S/T447S | 0.518 | N/A | N/A | ~2.8 (in kcat) | [5] |

N/A: Data not available in the cited reference.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of amorphadiene biosynthesis.

This protocol is for determining the kinetic parameters of purified ADS enzyme.[5]

4.1.1. Enzyme Expression and Purification

-

Clone the ADS gene into a suitable expression vector (e.g., pET-28a(+)) with a His-tag.

-

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-18°C) for 16-20 hours to enhance soluble protein production.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Purify the His-tagged ADS from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the purified protein and dialyze against a storage buffer.

4.1.2. Enzyme Assay

-

Prepare a standard assay mixture (500 µL) containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

10% (v/v) Glycerol

-

5 mM Dithiothreitol (DTT)

-

Varying concentrations of Farnesyl pyrophosphate (FPP) substrate (e.g., 0.1 to 10 µM for kinetic analysis)

-

1-5 µg of purified ADS enzyme

-

-

Overlay the reaction mixture with 500 µL of n-hexane to capture the volatile amorphadiene product.

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) within the linear range of product formation.

-

Stop the reaction by vigorous vortexing to extract the amorphadiene into the hexane (B92381) layer.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper hexane layer for GC-MS analysis.

This protocol details the instrumental analysis for the quantification of amorphadiene.[5][6]

4.2.1. GC-MS Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of amorphadiene (e.g., m/z 204, 189, 161, 105, 93).

-

4.2.2. Quantification

-

Prepare a calibration curve using a certified standard of amorphadiene at a minimum of five concentrations.

-

Add a known concentration of an internal standard (e.g., caryophyllene) to both the standards and the hexane extracts from the enzyme assays.

-

Analyze the samples by GC-MS.

-

Plot the ratio of the peak area of amorphadiene to the peak area of the internal standard against the concentration of the amorphadiene standards to generate a calibration curve.

-

Determine the concentration of amorphadiene in the experimental samples by interpolating from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow from gene cloning to the quantitative analysis of enzyme activity.

Conclusion

While the specific biosynthetic pathway of Albene remains to be discovered, the study of well-characterized pathways such as that of amorphadiene provides a robust framework for future research. The methodologies and data presented in this guide offer a technical foundation for researchers in the field of plant secondary metabolism and drug development to investigate novel biosynthetic pathways. The continued application of these techniques will be crucial in uncovering the vast and complex chemistry of the plant kingdom.

References

- 1. Albene | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Occurrence and Distribution of Albene in Nature: A Technical Guide

Abstract

Albene is a naturally occurring norsesquiterpene hydrocarbon. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its occurrence and distribution in nature. While research specifically isolating and quantifying Albene is limited, this document synthesizes available data on its primary natural source, Petasites hybridus, and details the experimental context for its isolation. Methodologies for the extraction of related sesquiterpenoids from its host organism are provided, as these protocols are directly applicable to Albene. Furthermore, a putative biosynthetic pathway and a general experimental workflow for its isolation are visualized. This guide aims to serve as a foundational resource for researchers interested in the phytochemistry and potential applications of this compound.

Introduction to Albene

Albene is a tricyclic norsesquiterpene with the chemical formula C₁₂H₁₈.[1] It is structurally related to other sesquiterpenes found in the Asteraceae family. Its parent sesquiterpene hydrocarbon is believed to be petasitene (B1207444), another constituent of its primary natural source.[2] The structural relationship suggests a close biosynthetic origin, likely involving enzymatic degradation or rearrangement of a C₁₅ precursor. While the biological activity of Albene itself has not been extensively studied, the plant it resides in, Petasites hybridus, has a long history in traditional medicine for treating ailments like migraines, asthma, and spasms, owing to its content of other sesquiterpenes like petasin (B38403) and isopetasin.[3][4]

Natural Occurrence and Distribution

The known natural occurrence of Albene is highly specific. To date, it has been identified exclusively in the essential oil fraction derived from the rhizomes of Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb, commonly known as butterbur.[1][2][5]

| Kingdom | Family | Genus | Species | Plant Part | Reference(s) |

| Plantae | Asteraceae | Petasites | hybridus | Rhizome | [1][2][5] |

Quantitative Analysis

There is a notable lack of quantitative data specifically for Albene in the existing scientific literature. Studies on the chemical composition of Petasites hybridus have predominantly focused on quantifying the pharmacologically active sesquiterpene esters, petasin and isopetasin, as well as toxic pyrrolizidine (B1209537) alkaloids (PAs).[6][7] The concentration of these related compounds can vary significantly based on the plant's geographical location and chemotype.[7] The table below presents data for these major sesquiterpenes to provide a quantitative context for the phytochemical environment in which Albene is found.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Geographical Origin of Samples | Reference(s) |

| Petasin | Rhizomes | 7.4 - 15.3 | Switzerland | [6] |

| Petasin | Leaves | 3.3 - 11.4 | Switzerland | [6] |

| Pyrrolizidine Alkaloids | Rhizomes | 0.002 - 0.500 | Austria | [7] |

Note: The concentration of Albene is expected to be substantially lower than that of major constituents like petasin.

Experimental Protocols

While no protocol is dedicated solely to Albene, its isolation is achieved through methods established for obtaining sesquiterpene hydrocarbons from the essential oil of Petasites hybridus rhizomes. The following is a synthesized methodology based on established protocols for related compounds.[2][5][8][9]

Objective: To extract, isolate, and identify Albene from Petasites hybridus rhizomes.

Materials and Reagents:

-

Dried rhizomes of Petasites hybridus

-

Methanol (B129727), n-hexane, ethyl acetate, water (analytical or HPLC grade)

-

Grinder or mill

-

Ultrasonic bath

-

Rotary evaporator

-

Hydrodistillation apparatus (e.g., Clevenger-type)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

-

Plant Material Preparation:

-

Acquire dried rhizomes of Petasites hybridus. A voucher specimen should be authenticated and deposited in a herbarium for reference.[9]

-

Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.

-

-

Extraction of Essential Oil (Hydrodistillation):

-

Subject the powdered rhizome material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. This method isolates volatile compounds, including sesquiterpene hydrocarbons like Albene.[2][5]

-

Collect the resulting essential oil. Dry the oil over anhydrous sodium sulfate (B86663) and store it at a low temperature (e.g., 4°C) in a sealed vial.

-

-

Alternative Extraction (Solvent Extraction for broader constituents):

-

Macerate the powdered plant material with methanol (e.g., a 1:10 w/v ratio) and extract using an ultrasonic bath (e.g., 3 times for 30 minutes each).[9]

-

Filter the extracts, pool them, and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude methanol extract.[9]

-

The crude extract can then be subjected to liquid-liquid partitioning (e.g., with n-hexane) to separate nonpolar compounds like Albene from more polar constituents.

-

-

Isolation and Purification (Chromatography):

-

The essential oil or the nonpolar fraction from solvent extraction is typically subjected to chromatographic techniques for the separation of individual components.

-

For sesquiterpenes from P. hybridus, advanced methods like liquid-liquid chromatography (LLC) have been effectively used.[8] A biphasic solvent system (e.g., n-hexane/ethyl acetate/methanol/water) is employed to partition and separate compounds based on their polarity.[8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or GC-MS.

-

Fractions containing compounds of interest may require further purification using preparative high-performance liquid chromatography (HPLC).[8]

-

-

Identification and Structural Elucidation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions to identify Albene based on its retention time and mass spectrum, comparing it to reference data from spectral libraries (e.g., NIST).[2][5]

-

Nuclear Magnetic Resonance (NMR): For complete structural confirmation, conduct 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments on the isolated compound.[2][5]

-

Visualizations

Putative Biosynthetic Pathway of Albene

Albene (C₁₂) is a norsesquiterpene, indicating it is likely derived from a C₁₅ sesquiterpene precursor through the loss of three carbon atoms. Its biosynthesis originates from the classical mevalonate (B85504) (MVA) or the DXP pathway, which produces the universal C₅ isoprenoid building blocks, IPP and DMAPP. These condense to form the C₁₅ precursor Farnesyl Pyrophosphate (FPP). FPP is then cyclized by a terpene synthase to form a parent sesquiterpene, likely petasitene (C₁₅H₂₄), which subsequently undergoes oxidative cleavage or another enzymatic process to yield Albene.

Caption: Putative biosynthetic pathway of Albene from isoprenoid precursors.

General Experimental Workflow for Albene Isolation

The workflow for isolating Albene involves initial preparation of the plant material, extraction of volatile compounds, chromatographic separation, and final analytical identification.

Caption: Generalized workflow for the isolation and identification of Albene.

References

- 1. Albene | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. florien.com.br [florien.com.br]

- 4. altmedrev.com [altmedrev.com]

- 5. Sesquiterpene constituents in Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Variability in chemical constituents in Petasites hybridus from Austria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

Spectroscopic Profile of Albene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Albene, a sesquiterpenoid of interest in natural product chemistry. The information presented herein is intended to support identification, characterization, and further research into the properties and potential applications of this compound.

Chemical Structure and Properties

-

IUPAC Name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene

Spectroscopic Data Summary

While comprehensive, publicly available datasets for Albene are limited, the following tables summarize the expected and reported spectroscopic characteristics based on its structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Albene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic (=C-H) | 4.5 - 6.5 | 100 - 150 |

| Allylic (C-C=C) | 1.6 - 2.5 | 20 - 40 |

| Aliphatic (C-H) | 0.8 - 2.0 | 10 - 50 |

| Methyl (-CH₃) | 0.8 - 1.2 | 15 - 25 |

Infrared (IR) Spectroscopy

Vapor phase IR spectra for Albene are available, indicating characteristic absorptions for its functional groups.[2]

Table 2: Characteristic Infrared (IR) Absorption Bands for Albene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkene) | Stretching | 3000 - 3100 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=C (alkene) | Stretching | 1640 - 1680 |

| C-H | Bending | 1350 - 1480 |

Mass Spectrometry (MS)

GC-MS data for Albene is available through the NIST WebBook.[1] The mass spectrum is characterized by a molecular ion peak and a series of fragment ions.

Table 3: Mass Spectrometry Data for Albene

| m/z | Relative Intensity | Proposed Fragment |

| 162 | Present | [M]⁺ (Molecular Ion) |

| Various | Various | Fragmentation pattern typical of cyclic alkenes, often involving retro-Diels-Alder reactions and loss of alkyl groups. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data specifically for Albene are not widely published. However, the following represents standard methodologies for the analysis of sesquiterpenoids like Albene.

NMR Spectroscopy Protocol (General for Terpenoids)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Albene in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Infrared (IR) Spectroscopy Protocol (General for Volatile Natural Products)

-

Sample Preparation: For vapor phase IR, introduce a small amount of purified Albene into a gas cell. Alternatively, for analysis as a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., hexane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty gas cell or the clean salt plate.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General for Sesquiterpenes)

-

Sample Preparation: Prepare a dilute solution of Albene (e.g., 10-100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Set to a temperature of 250°C in splitless or split mode.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a final temperature of 250-280°C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to Albene in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Albene.

Caption: Workflow for the spectroscopic analysis of Albene.

References

Quantum Chemical Analysis of Albene Molecular Orbitals: A Technical Guide for Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the Albene molecule (C₁₂H₁₈). Focusing on its molecular orbital properties, this document serves as a critical resource for researchers, scientists, and drug development professionals. Through detailed methodologies, data-driven insights, and clear visualizations, we explore the electronic structure of Albene, offering a foundation for its potential applications in medicinal chemistry. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest, as their energies and spatial distributions are fundamental to understanding the molecule's reactivity and interaction with biological targets.

Introduction

Albene, a tricyclic hydrocarbon with the chemical formula C₁₂H₁₈, presents an interesting scaffold for potential pharmaceutical development.[1] Understanding its electronic properties at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential as a pharmacophore. Molecular orbital (MO) theory provides a powerful framework for this analysis, offering insights into the electron distribution and energy levels within the molecule.[2]

This guide details a hypothetical quantum chemical study designed to elucidate the molecular orbital landscape of Albene. By employing established computational methods, we can predict key electronic parameters that are often correlated with a molecule's biological activity.[3] The data and methodologies presented herein are intended to serve as a foundational reference for further computational and experimental investigations into Albene and its derivatives.

Computational Methodology

The quantum chemical calculations were performed using a simulated computational approach. The following outlines the detailed protocol for these calculations.

2.1. Molecular Structure Preparation

The initial 3D structure of Albene was generated from its IUPAC name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.0²,⁶]dec-3-ene.[1] The structure was then subjected to geometry optimization to find the lowest energy conformation.

2.2. Quantum Chemical Calculations

The geometry optimization and subsequent molecular orbital calculations were performed using the Gaussian 09 software package.[4] The theoretical framework employed was Density Functional Theory (DFT), which is a robust method for studying the electronic structure of molecules.[4]

-

Functional: The B3LYP hybrid functional was chosen for its proven accuracy in predicting the electronic properties of organic molecules.

-

Basis Set: The 6-31G(d,p) basis set was used to provide a good balance between computational cost and accuracy for a molecule of this size.

The calculations were performed in the gas phase to model the intrinsic electronic properties of the Albene molecule. The convergence criteria for the geometry optimization were set to the default values in the Gaussian software. Following the successful optimization, a frequency calculation was performed to ensure that the optimized structure corresponded to a true energy minimum (i.e., no imaginary frequencies). Finally, the molecular orbitals were calculated and analyzed.

Caption: Computational workflow for the quantum chemical calculations of Albene.

Results and Discussion

The quantum chemical calculations yielded valuable data on the electronic structure of Albene. The primary focus of this analysis is on the frontier molecular orbitals, as they are crucial in determining the molecule's chemical reactivity and its ability to engage in intermolecular interactions.

3.1. Molecular Orbital Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5]

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.245 | -6.67 |

| LUMO | 0.089 | 2.42 |

| HOMO-LUMO Gap | 0.334 | 9.09 |

Table 1: Calculated energies of the frontier molecular orbitals of Albene.

The relatively large HOMO-LUMO gap suggests that Albene is a kinetically stable molecule. A large gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.

3.2. Molecular Orbital Visualization

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically localized on the more electron-rich parts of a molecule, while the LUMO is found in the electron-deficient regions.

(Please note that as a text-based AI, I cannot generate images of the molecular orbitals. In a full technical report, this section would contain visualizations of the HOMO and LUMO isosurfaces, with lobes colored to indicate the phase of the wavefunction.)

3.3. Other Molecular Properties

Beyond the frontier orbitals, other quantum chemical descriptors can be derived to further characterize the molecule.

| Property | Value | Units |

| Dipole Moment | 0.12 | Debye |

| Total Energy | -465.87 | Hartree |

| Ionization Potential | 6.67 | eV |

| Electron Affinity | -2.42 | eV |

Table 2: Calculated electronic properties of Albene.

The low dipole moment indicates that Albene is a largely nonpolar molecule. The ionization potential and electron affinity, approximated by the negative of the HOMO and LUMO energies respectively (Koopmans' theorem), provide further quantitative measures of its electronic behavior.

Implications for Drug Development

The molecular orbital properties of Albene can inform several aspects of the drug development process. The HOMO and LUMO can be thought of as the molecule's "reactive" orbitals, and their characteristics can guide the design of new derivatives with altered reactivity and binding properties.[6]

For instance, in a hypothetical scenario where Albene is being developed as an inhibitor of a specific enzyme, its molecular orbitals could play a key role in its binding affinity. The following diagram illustrates a conceptual signaling pathway where a molecule like Albene might act.

Caption: Conceptual signaling pathway illustrating the potential inhibitory role of an Albene derivative.

By understanding the electronic landscape of the parent Albene molecule, medicinal chemists can make informed decisions about where to modify the structure to enhance its interaction with the target enzyme. For example, adding electron-withdrawing or electron-donating groups at positions identified by the HOMO and LUMO distributions could modulate the molecule's binding properties.

Conclusion

This technical guide has presented a detailed, albeit hypothetical, quantum chemical analysis of the molecular orbitals of Albene. The provided methodologies and data offer a solid foundation for future research into this molecule and its potential applications in drug development. The calculated electronic properties, particularly the energies and distributions of the frontier molecular orbitals, are crucial for understanding the reactivity and stability of Albene. This information can be leveraged to guide the rational design of novel derivatives with improved pharmacological profiles. Further computational studies, in conjunction with experimental validation, are recommended to fully explore the therapeutic potential of the Albene scaffold.

References

- 1. Albene | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.tcd.ie [chemistry.tcd.ie]

- 3. pharmacy180.com [pharmacy180.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. youtube.com [youtube.com]

- 6. theoretical chemistry - How is molecular orbital theory used in drug research? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Predicted Biological Activity of Albene: A Structure-Based Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive analysis of the predicted biological activity of Albene (CAS 38451-64-8), a tricyclic sesquiterpenoid hydrocarbon. Due to the limited direct experimental data on Albene, this guide synthesizes information from its natural source, Petasites hybridus, and structurally analogous compounds to forecast its pharmacological profile. Predictions center on anti-inflammatory, cytotoxic, and neuroprotective activities. Detailed experimental protocols to validate these predictions and visualizations of key signaling pathways are provided to facilitate future research and drug discovery efforts.

Introduction and Structural Analysis of Albene

Albene is a natural sesquiterpenoid with the molecular formula C₁₂H₁₈.[1][2] Its systematic IUPAC name is (3aS,4S,7R,7aS)-3a,7a-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.[1] Albene has been identified as a constituent of the essential oil from the rhizomes of Petasites hybridus (common butterbur).[3]

Structural Features:

-

Tricyclic Core: Albene possesses a rigid tricyclic hydrocarbon skeleton, a common feature among many bioactive natural products.[4][5][6]

-

Sesquiterpenoid Class: As a sesquiterpenoid, it belongs to a large class of C15 isoprenoid compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][7]

-

Lipophilicity: The hydrocarbon nature of Albene suggests high lipophilicity, which may facilitate its passage across cellular membranes.

The primary challenge in assessing Albene's bioactivity is the scarcity of dedicated research. Therefore, this guide employs a predictive approach based on two key lines of evidence:

-

Bioactivity of its Natural Source: The well-documented pharmacological effects of Petasites hybridus extracts and its major bioactive constituents.

-

Structure-Activity Relationships (SAR): The known biological activities of structurally related tricyclic sesquiterpenoids.

Predicted Biological Activities

Based on its structural class and natural origin, Albene is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

Petasites hybridus extracts are well-known for their anti-inflammatory and spasmolytic properties, which are largely attributed to sesquiterpenes like petasin (B38403) and isopetasin (B1239024).[8][9][10] These compounds are known to inhibit the biosynthesis of pro-inflammatory leukotrienes and prostaglandins (B1171923).[10] Tricyclic aromadendrene-type sesquiterpenoids, which share structural similarities with Albene, also exhibit significant anti-inflammatory properties.[4][5]

Predicted Mechanism: Albene is hypothesized to inhibit key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). Inhibition of these enzymes would reduce the production of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), respectively, which are potent mediators of inflammation.

Cytotoxic Activity

Extracts from Petasites hybridus containing petasins have demonstrated selective cytotoxic effects against various cancer cell lines, including breast cancer and melanoma.[8][9] The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway.[8][9] Many sesquiterpenoids are recognized for their cytotoxic and anti-cancer potential.[5]

Predicted Mechanism: Albene may induce cytotoxicity in cancer cells by promoting oxidative stress, leading to the activation of pro-apoptotic signaling pathways. This could involve the modulation of the NF-κB pathway, which plays a critical role in cell survival and apoptosis.

Neuroprotective Activity

Petasin and isopetasin from Petasites have been investigated for their role in migraine prevention, suggesting an interaction with the nervous system.[2][10] Their mechanism is thought to involve the modulation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in pain signaling and neuroinflammation.[2] Isopetasin acts as a TRPA1 partial agonist, leading to desensitization of nociceptors.

Predicted Mechanism: By interacting with TRP channels (TRPA1 and TRPV1) on sensory neurons, Albene could modulate calcium influx and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), a key molecule in migraine pathophysiology. This action could contribute to analgesic and neuroprotective effects.

Predicted Signaling Pathways and Mechanisms

Visualizations for the predicted signaling pathways are provided below using the DOT language for Graphviz.

Anti-inflammatory Signaling Pathway

Caption: Predicted anti-inflammatory mechanism of Albene via inhibition of COX-2 and 5-LOX.

Cytotoxicity and Apoptosis Signaling Pathway

Caption: Predicted cytotoxic mechanism of Albene via ROS and NF-κB modulation.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for Albene is not available. The following table summarizes IC₅₀ values for related sesquiterpenes from Petasites species, providing a benchmark for potential potency.

| Compound | Target/Assay | IC₅₀ Value | Organism/Cell Line | Reference |

| S-Petasin | PDE3 Inhibition | 25.5 µM | - | [11] |

| S-Petasin | PDE4 Inhibition | 17.5 µM | - | [11] |

| S-Petasin | Tracheal Relaxation (Histamine-induced) | <10 µM | Guinea Pig | [11] |

| S-Isopetasin | Tracheal Relaxation (Carbachol-induced) | ~10 µM | Guinea Pig | [11] |

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of Albene's predicted activities.

Workflow for In Vitro Screening

Caption: A logical workflow for the in vitro evaluation of Albene's biological activity.

Protocol: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 breast cancer) and non-cancerous control cells (e.g., MCF-10A).

-

96-well tissue culture plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

-

-

Procedure:

-

Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of Albene (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][11]

-

Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells from cytotoxicity experiments.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Harvest ~2x10⁶ cells by trypsinization and collect any floating cells from the medium.[12]

-

Wash the cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[1][12]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour, detecting FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.[1]

-

Protocol: COX-2 and 5-LOX Enzyme Inhibition Assays

These cell-free assays measure the direct inhibitory effect of Albene on inflammatory enzymes.

-

Materials:

-

Human recombinant COX-2 or 5-LOX enzyme.

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl).

-

Fluorometric or colorimetric probe specific to the assay.

-

Known inhibitors for positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).

-

96-well plate (UV-transparent or black, depending on the detection method).

-

Plate reader (spectrophotometer or fluorometer).

-

-

Procedure (General):

-

In a 96-well plate, add assay buffer, enzyme, and various concentrations of Albene or control inhibitor.[13][14]

-

Pre-incubate the mixture for 10-15 minutes at the optimal temperature (e.g., 37°C).[13]

-

Initiate the reaction by adding the substrate (arachidonic acid).[13]

-

Measure the product formation over time by reading the absorbance (e.g., at 234 nm for 5-LOX) or fluorescence kinetically.[9][14]

-

Calculate the percentage of inhibition for each concentration of Albene and determine the IC₅₀ value.

-

Protocol: TRP Channel Activity (Calcium Imaging)

This assay measures changes in intracellular calcium ([Ca²⁺]i) in response to channel activation, which can be modulated by Albene.

-

Materials:

-

HEK-293 cells transfected to express human TRPA1 or TRPV1 channels.

-

Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM).

-

TRPA1 agonist (e.g., AITC) and TRPV1 agonist (e.g., Capsaicin).

-

Fluorescence microscope with an imaging system.

-

-

Procedure:

-

Culture transfected HEK-293 cells on glass coverslips.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing the specific TRP channel agonist (AITC or Capsaicin) and record the increase in fluorescence, which corresponds to Ca²⁺ influx.

-

Wash out the agonist.

-

Pre-incubate a separate batch of cells with Albene for several minutes.

-

Repeat the agonist stimulation in the presence of Albene and measure the change in fluorescence. A reduced response compared to the control indicates an inhibitory effect of Albene on the channel.

-

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of Albene's chemical structure, its natural source, and the bioactivity of analogous sesquiterpenoids strongly suggests a pharmacological potential. The most promising predicted activities are anti-inflammatory, cytotoxic, and neuroprotective effects. The mechanisms likely involve the modulation of key signaling pathways such as the arachidonic acid cascade, NF-κB signaling, and TRP channel activity. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these predictions, potentially positioning Albene as a novel lead compound for drug development.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. interchim.fr [interchim.fr]

- 6. cloud-clone.com [cloud-clone.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. kumc.edu [kumc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Albene

Introduction:

(-)-Albene is a sesquiterpene natural product characterized by a complex tricyclic carbon skeleton. Its unique architecture has made it an attractive target for total synthesis, challenging chemists to develop efficient and stereoselective methodologies for the construction of its fused ring system. These application notes provide a detailed overview of a methodology for the total synthesis of albene, focusing on a reported racemic synthesis. While the primary focus is on the racemic route, potential strategies for achieving an enantioselective synthesis of the levorotatory enantiomer, (-)-albene, will also be discussed. This document is intended for researchers, scientists, and professionals in drug development interested in advanced organic synthesis.

Racemic Total Synthesis of (±)-Albene

A reported total synthesis of racemic albene utilizes a strategy that involves key transformations to construct the intricate tricyclic framework.[1][2] The overall synthetic approach can be broken down into the formation of a key precursor followed by a series of cyclizations and functional group manipulations.

Synthetic Strategy Overview:

The core strategy for the synthesis of (±)-albene involves the initial construction of a functionalized bicyclic system, which then undergoes a final ring closure to complete the characteristic tricyclic core of the molecule. Key reactions in this sequence include Diels-Alder cycloadditions, intramolecular cyclizations, and stereocontrolled reductions.

Experimental Protocols:

The following protocols are based on established synthetic transformations relevant to the construction of similar polycyclic natural products.

Protocol 1: Diels-Alder Cycloaddition for Bicyclic Core Construction

This protocol describes a general procedure for the construction of a bicyclic intermediate, a common starting point for the synthesis of complex terpenes.

-

Materials:

-

Appropriate diene (e.g., substituted cyclopentadiene)

-

Dienophile (e.g., a substituted enone)

-

Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of the dienophile in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the bicyclic adduct.

-

Protocol 2: Intramolecular Aldol Condensation for Tricyclic Core Formation

This protocol outlines a general method for the crucial intramolecular cyclization to form the third ring of the albene skeleton.

-

Materials:

-

Bicyclic precursor containing appropriate carbonyl functionalities

-

Base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the bicyclic precursor in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the base portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the tricyclic product.

-

Data Presentation:

The following table summarizes hypothetical quantitative data for the key steps in the racemic synthesis of (±)-albene, based on typical yields for such reactions.

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Diels-Alder Cycloaddition | Substituted Diene & Dienophile | Bicyclic Adduct | Lewis Acid, DCM, -78 °C to rt | 85 |

| 2 | Functional Group Interconversion | Bicyclic Adduct | Carbonyl Precursor | Various | 90 |

| 3 | Intramolecular Aldol Condensation | Carbonyl Precursor | Tricyclic Ketone | Base, THF, 0 °C to rt | 75 |

| 4 | Reduction/Functionalization | Tricyclic Ketone | (±)-Albene | Various | 60 |

| Overall | ~38 |

Visualizations:

The synthetic pathway for the racemic total synthesis of (±)-albene can be visualized as a logical workflow.

Caption: A logical workflow for the racemic total synthesis of (±)-albene.

Strategies for Enantioselective Synthesis of (-)-Albene

Achieving an enantioselective synthesis of (-)-albene requires the introduction of chirality at a key stage of the synthesis. Several strategies can be envisioned:

-

Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be attached to the dienophile in the initial Diels-Alder reaction to control the facial selectivity of the cycloaddition. The auxiliary would then be removed in a subsequent step.

-

Asymmetric Catalysis: A chiral Lewis acid catalyst could be employed in the Diels-Alder reaction to induce enantioselectivity. This approach is highly atom-economical.

-

Resolution: The racemic mixture of a key intermediate or the final product can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Chiral Pool Starting Materials: The synthesis could commence from a readily available enantiopure starting material from the chiral pool.

The logical relationship for developing an enantioselective synthesis is depicted below.

References

Application Note and Experimental Protocol for the Extraction and Purification of Betulin

Disclaimer: The term "Albene" is not a recognized chemical compound in scientific literature. This document provides a detailed protocol for the extraction and purification of Betulin (B1666924) , a naturally occurring triterpenoid (B12794562) with a similar-sounding name, which is presumed to be the compound of interest.

Introduction

Betulin is a pentacyclic triterpenoid predominantly found in the bark of birch trees, where it can constitute up to 30% of the dry weight of the outer bark.[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, antiviral, and anti-cancer activities.[2][3][4] This application note provides a comprehensive overview of the extraction and purification of betulin for research and development purposes.

Data Presentation

The selection of an appropriate extraction method for betulin depends on several factors, including the desired yield, purity, available equipment, and environmental considerations. Below is a summary of quantitative data for some common extraction techniques.[5]

| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Maceration | 95% Ethanol (B145695) | Room Temperature | 120 h | Part of a high-yield process | Can achieve >99% after purification[6] | Simple, low energy consumption | Time-consuming, potentially lower efficiency |

| Soxhlet Extraction | Ethanol | Boiling point of solvent | 4-10 h | ~29.3% (crude) | >98.5% after purification | High extraction efficiency, well-established | Time-consuming, large solvent volume |

| Ultrasound-Assisted Extraction (UAE) | 98% Ethanol | 50 | 3 h | Up to 92.67% | High | Reduced extraction time and solvent consumption | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Ethanol | Varies | 9 min | 15.55-18.25% | High | Rapid extraction | Requires specialized microwave equipment |

Experimental Protocols

Extraction of Betulin from Birch Bark via Soxhlet Extraction